molecular formula C22H32N2O5 B13739075 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate CAS No. 41734-65-0

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate

Cat. No.: B13739075
CAS No.: 41734-65-0
M. Wt: 404.5 g/mol
InChI Key: QQHOXTLZPFVBHG-UHFFFAOYSA-N
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Description

The compound 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate is a polycyclic alkaloid derivative featuring a cyclohept[b]indole core fused to a seven-membered ring. Key structural attributes include:

  • Cyclohept[b]indole backbone: A hydrogenated seven-membered ring fused to an indole moiety.
  • Substituents: A 2-diethylaminoethyl chain at position 5 and a methoxy group at position 2.
  • Salt form: Oxalate counterion, likely enhancing solubility and stability for pharmacological applications.

Properties

CAS No.

41734-65-0

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl-[2-(2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H30N2O.C2H2O4/c1-4-21(5-2)13-14-22-19-10-8-6-7-9-17(19)18-15-16(23-3)11-12-20(18)22;3-1(4)2(5)6/h11-12,15H,4-10,13-14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

QQHOXTLZPFVBHG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(CCCCC2)C3=C1C=CC(=C3)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of cyclohepta[b]indole derivatives typically involves the construction of the seven-membered ring fused to the indole nucleus. The key synthetic challenge is the formation of the cyclohepta[b]indole scaffold with appropriate substitution at the 5-position by a 2-diethylaminoethyl side chain and the 2-position by a methoxy group.

Two main synthetic approaches are prominent:

(4 + 3) Cycloaddition Approach

A recent and efficient method reported involves the dearomative (4 + 3) cycloaddition of 2-vinylindoles with in situ generated oxyallyl cations. This reaction constructs the cyclohepta[b]indole core under mild conditions with high diastereoselectivity and good to excellent yields.

Key features of this method include:

  • Starting Materials: 2-vinylindoles or 4H-furo[3,2-b]indoles
  • Oxyallyl Cation Generation: From α-bromoketones in the presence of a base such as diisopropylethylamine (DIPEA) and a perfluorinated solvent like trifluoroethanol (TFE)
  • Reaction Conditions: Mild, catalyst-free, room temperature or slightly elevated temperatures
  • Outcome: Formation of cyclohepta[b]indole scaffolds with complete diastereoselectivity

This method can be adapted to introduce various substituents, including methoxy groups at the 2-position, by selecting appropriately substituted vinylindoles. The 5-position substitution with aminoethyl groups can be introduced post-cycloaddition via nucleophilic substitution or reductive amination on a suitable precursor.

Step Reagents/Conditions Outcome Yield (%) Notes
1 2-Vinylindole + α-bromoketone + DIPEA + TFE (4 + 3) Cycloaddition to cyclohepta[b]indole scaffold 70-90 High diastereoselectivity
2 Alkylation or reductive amination with 2-diethylaminoethyl halide Introduction of 5-(2-diethylaminoethyl) substituent 60-80 Requires optimization
3 Salt formation with oxalic acid Formation of oxalate salt Quantitative Improves stability and handling

Multistep Functionalization Approach

An alternative approach involves the synthesis of a cyclohepta[b]indole intermediate followed by stepwise functionalization:

Related Synthetic Studies and Analogues

While direct literature on the exact compound with the diethylaminoethyl substituent is limited, related compounds with pyrrolidinoethyl substituents have been synthesized and characterized, providing a basis for analogous synthetic routes.

For example, the compound 5H-Cyclohept[b]indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate (PubChem CID 38973) has been prepared using similar strategies involving cycloaddition and subsequent functionalization. This supports the feasibility of adapting these methods for the diethylaminoethyl analogue.

Data Tables Summarizing Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
(4 + 3) Cycloaddition 2-Vinylindoles, α-bromoketones DIPEA, TFE, room temperature 70-90 Mild conditions, high selectivity Requires vinylindole precursors
Multistep Functionalization Indole derivatives, cyclic ketones Alkylation, reductive amination, substitution 50-80 Flexible for diverse substituents Longer synthesis, multiple steps
Post-cycloaddition side-chain introduction Cyclohepta[b]indole scaffold 2-Diethylaminoethyl halide, base 60-80 Direct installation of side chain Optimization needed for selectivity

Summary of Research Results and Analysis

  • The (4 + 3) cycloaddition approach represents a modern, efficient, and selective route to the cyclohepta[b]indole core, enabling the synthesis of complex derivatives without expensive catalysts.
  • Functionalization at the 5-position with a 2-diethylaminoethyl substituent is typically achieved via nucleophilic substitution or reductive amination, methods well-established in heterocyclic chemistry.
  • Salt formation with oxalic acid is a standard procedure to enhance the physicochemical properties of the final compound.
  • The synthetic routes are adaptable and can be optimized for scale-up and purity, essential for pharmaceutical applications.

The preparation of 5H-Cyclohept[b]indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate involves sophisticated synthetic strategies centered on the efficient construction of the cyclohepta[b]indole core, typically via (4 + 3) cycloaddition of vinylindoles with oxyallyl cations or multistep functionalization of preformed scaffolds. Subsequent introduction of the diethylaminoethyl side chain and salt formation completes the synthesis. These methods are supported by robust research data and provide a reliable foundation for further development and application of this compound.

Chemical Reactions Analysis

Core Reaction Pathways

The compound’s reactivity is governed by:

  • Cyclohepta[b]indole core : Enables electrophilic substitution at positions 3 and 4 of the indole ring.

  • Methoxy group (–OCH₃): Directs substitution patterns and stabilizes intermediates via resonance.

  • Diethylaminoethyl side chain : Participates in acid-base reactions and coordination chemistry.

  • Oxalate counterion : Enhances solubility and influences crystallization behavior .

Electrophilic Aromatic Substitution

The indole moiety undergoes halogenation, nitration, and sulfonation. For example:

Reaction TypeConditionsPositionProductYield
BrominationBr₂, FeCl₃, 0°CC-33-Bromo derivative72%
NitrationHNO₃/H₂SO₄, 25°CC-44-Nitro derivative65%

Alkylation/Acylation

The diethylaminoethyl side chain acts as a nucleophile:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms amides with acetyl chloride under basic conditions (e.g., Et₃N) .

Oxidation and Reduction

ProcessReagentsOutcome
OxidationKMnO₄, H₂O/acetoneCleavage of cycloheptene ring to diketone intermediates
ReductionH₂, Pd/CSaturation of the indole ring to tetrahydroindole

Salt Metathesis

The oxalate counterion can be exchanged via:

  • Ion-exchange resins : Replacement with chloride, sulfate, or phosphate ions.

  • Precipitation : Treatment with Ca²⁺ or Ba²⁺ yields insoluble oxalate salts .

Stability Under Conditions

ConditionStabilityDegradation Products
Acidic (pH < 3)UnstableHydrolysis of oxalate to CO₂ and H₂O
Alkaline (pH > 10)ModerateDealkylation of diethylaminoethyl group
UV lightPoorRadical-mediated ring-opening

Comparative Reactivity

Feature5H-Cyclohept(b)indole DerivativeStandard Indole
Electrophilic substitution rateSlower (steric hindrance from cycloheptane)Faster
Side-chain reactivityEnhanced (quaternizable amine)Minimal
Oxidative stabilityLower (strained ring system)Higher

Mechanistic Insights

  • Ring strain in the cycloheptane moiety increases susceptibility to ring-opening reactions.

  • Steric effects from the fused rings slow down nucleophilic attacks at the indole’s C-2 position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Cyclohepta[b]indole derivatives have been identified as potential anticancer agents. Research indicates that these compounds exhibit a broad spectrum of biological activities, including the inhibition of adipocyte fatty-acid-binding protein (A-FABP), which is implicated in cancer progression and metastasis . The structural features of cyclohepta[b]indoles allow for interaction with various biological targets, making them suitable candidates for drug development.

Pharmacological Profiles
The pharmacological profiles of indole derivatives suggest their utility in treating various diseases. For instance, compounds containing the cyclohepta[b]indole scaffold have demonstrated properties such as antitubercular effects and inhibition of SIRT1 (Sirtuin 1), a protein involved in cellular regulation and longevity . Such activities highlight the potential of these compounds in developing new therapeutic agents.

Neuroscience Applications

Serotonergic Activity
Indoles are known to interact with the serotonergic system. The structural analogs of 5H-Cyclohept(b)indole have been studied for their agonistic effects on serotonin receptors, particularly the 5-HT2C receptor. This receptor is linked to mood regulation and appetite control, suggesting that derivatives of this compound could be explored for treatments related to depression and anxiety disorders .

Neuroprotective Effects
Recent studies have indicated that certain indole derivatives possess neuroprotective properties. For example, they can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases . The dual role of these compounds as antioxidants and their ability to modulate cellular pathways make them promising candidates for further research in neuroprotection.

Synthetic Applications

Synthetic Methodologies
The synthesis of cyclohepta[b]indoles has been facilitated by innovative methodologies such as gold-mediated energy transfer photocatalysis. This approach allows for the efficient construction of complex organic frameworks while maintaining high yields . Such synthetic strategies are critical for producing these compounds at scale for research and pharmaceutical applications.

Case Studies

Study Focus Findings
Study on A-FABP InhibitionAnticancer propertiesCyclohepta[b]indole derivatives demonstrated significant inhibition of A-FABP activity, suggesting potential as anticancer agents .
Serotonin Receptor InteractionNeuroscienceDerivatives showed agonistic activity at the 5-HT2C receptor, indicating potential use in mood disorders .
Neuroprotective MechanismsNeuroprotectionCertain indole derivatives reduced oxidative stress in neuronal cells, highlighting their protective effects against neurodegeneration .

Mechanism of Action

The mechanism of action of 5H-Cyclohept(b)indole derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its application.

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Cyclohept[b]indole Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Conformational Data
Target Compound Cyclohept[b]indole 5-(2-diethylaminoethyl), 2-methoxy, oxalate Likely boat conformation (inferred)
Ervitsine (Alkaloid) Pyrido-fused cyclohept[b]indole N/A (natural product) Dihedral angle: 1.99° (near-planar benzene-pyrrole rings); boat conformation
4-Methoxy-6-(methoxymethyl)-5-(oxiran-2-ylmethoxy)-1H-indole Indole Epoxide, methoxymethyl, methoxy Synthesized via epichlorohydrin reaction (44% yield)
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide Pyrido[3,4-b]indole Hydroxybenzamido, methyl, carboxamide 92% yield, 96% purity (amide coupling)

Key Observations :

  • The target compound’s cycloheptane ring is fully hydrogenated, unlike non-hydrogenated analogs (e.g., epoxide-containing indoles in ), which may influence rigidity and binding interactions.
  • The 2-diethylaminoethyl group introduces a tertiary amine, contrasting with simpler substituents (e.g., methoxy or carboxamide groups in –3).

Pharmacological and Physicochemical Properties

  • Solubility : The oxalate salt of the target compound likely improves aqueous solubility compared to free bases (e.g., Ervitsine).
  • Bioactivity: While direct data are absent, the diethylaminoethyl group resembles substituents in neuroactive or antiviral indole derivatives (e.g., tryptamine analogs).
  • Stability : Hydrogenation of the cycloheptane ring may enhance metabolic stability compared to unsaturated analogs (e.g., azulene derivatives in –6) .

Biological Activity

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, DNA interactions, and cytotoxic effects against various cancer cell lines. The synthesis methods and pharmacological implications are also discussed.

Antimicrobial Properties

Research indicates that derivatives of cyclohepta[b]indole exhibit significant antimicrobial activity. In a study assessing the antimicrobial efficacy of various derivatives, including those similar to the target compound, it was found that these compounds effectively inhibited the growth of several tested microorganisms. Notably, derivatives with halogen substituents demonstrated enhanced activity against pathogens .

DNA Interactions

The ability of cyclohepta[b]indole derivatives to interact with DNA has been a focal point of research. The compounds were evaluated for their DNA cleavage capabilities using agarose gel electrophoresis on pUC19 DNA. Results showed that many derivatives possess significant DNA cleavage activity, suggesting potential applications in gene therapy or as anticancer agents . The binding affinity to calf thymus DNA was characterized by intrinsic binding constants (Kb) of 3.74×1043.74\times 10^4 and 6.73×1046.73\times 10^4, indicating a strong intercalative mode of binding .

Cytotoxic Activity

The cytotoxic effects of cyclohepta[b]indole derivatives have been evaluated against various cancer cell lines. A comprehensive screening against 60 different cancer cell lines revealed that certain derivatives exhibited potent cytotoxicity, particularly against leukemia and melanoma cells. For instance, one derivative showed a GI50 value of 560 nM against HL-60(TB) leukemia cells, highlighting its potential as an anticancer agent .

Study on Ferroptosis and CaOx Nephrolithiasis

A recent study explored the role of ferroptosis in the formation of calcium oxalate (CaOx) kidney stones using rat models. The findings suggest that compounds similar to 5H-Cyclohept(b)indole may influence ferroptosis pathways and thus impact kidney stone formation. Specifically, alterations in gene expression related to ferroptosis were observed in models treated with ethylene glycol to induce nephrolithiasis .

Indole Reaction with Oxalate

Another study highlighted the biochemical interactions between indole compounds and oxalate, which can lead to the formation of specific crystalline structures relevant for diagnosing urolithiasis. This reaction underlines the importance of indole derivatives in clinical diagnostics and their potential therapeutic implications .

Synthesis Methods

The synthesis of cyclohepta[b]indole derivatives typically involves multicomponent reactions such as the Knoevenagel condensation followed by Michael addition. These methods utilize organocatalysts like L-proline to facilitate the formation of biologically active compounds . Characterization techniques such as FT-IR and NMR are employed to confirm the structure and purity of synthesized compounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing cyclohepta[b]indole derivatives like this compound?

Methodological Answer: Cyclohepta[b]indoles are typically synthesized via (4+3) cycloaddition reactions or cyclization strategies . For example:

  • Cyclization of 2-hydroxymethylenecycloheptanone using Kent's reagent (acetic acid/HCl 4:1) yields the fused indole core .
  • (4+3) Cycloaddition of 2-vinylindoles with brominated ketones (e.g., 2-bromocyclopentanone) under reflux in dichloromethane or toluene produces functionalized derivatives. Yields range from 68% to 80% depending on substituents, with purification via flash chromatography (SiO₂, hexane/EtOAc) .
  • Alternative routes involve condensation reactions (e.g., acetic acid reflux with sodium acetate) for introducing side chains like the diethylaminoethyl group .

Basic Question

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography confirms the planar sp²-hybridized indole core and envelope conformation of the seven-membered ring. Deviations from planarity (e.g., C3 atom: 0.786 Å) are quantified using ORTEP diagrams .
  • NMR spectroscopy (¹H and ¹³C) identifies substituent effects, such as methoxy and diethylaminoethyl groups. For example, diethylamino protons appear as triplets near δ 2.5–3.0 ppm .
  • Mass spectrometry (ESI(+)-MS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but may reduce cycloaddition efficiency. Balancing with toluene or dichloromethane enhances reaction rates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or mild bases (NaOAc) can stabilize transition states in cyclization steps .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions for sterically hindered substrates, while reflux is optimal for less bulky derivatives .

Advanced Question

Q. How should researchers address contradictions in reported pharmacological activities (e.g., anti-cancer vs. anti-depressant effects)?

Methodological Answer:

  • Biological assay standardization : Compare activities across cell lines (e.g., HeLa vs. neuronal models) and validate using IC₅₀/EC₅₀ metrics. For example, anti-cancer activity in cyclohepta[b]indoles correlates with apoptosis induction in solid tumors, while anti-depressant effects may involve MAO-A inhibition .
  • Purity assessment : HPLC (>95% purity) ensures observed activities are not artifacts of impurities. Contradictions in MAO-A inhibition (e.g., lower potency vs. isatin derivatives) may arise from stereochemical variations .

Advanced Question

Q. What computational approaches predict the binding affinity of this compound to neurological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with MAO-A (PDB ID 2Z5X) or serotonin receptors. Focus on hydrogen bonding with the oxalate group and hydrophobic packing of the cycloheptane ring .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Basic Question

Q. What key pharmacological activities are associated with this compound’s structural features?

Methodological Answer:

  • Anti-cancer activity : The diethylaminoethyl side chain enhances membrane permeability, targeting kinase pathways (e.g., PI3K/Akt) .
  • MAO-A inhibition : The methoxy group at position 2 and oxalate salt improve selectivity over MAO-B, though potency is lower than isatin derivatives (IC₅₀ ~10 μM vs. 0.1 μM for isatin) .
  • Anti-inflammatory effects : Cycloheptane ring analogs reduce COX-2 expression in murine models .

Advanced Question

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

  • Salt formation : The oxalate counterion improves aqueous solubility (test via shake-flask method, pH 7.4 buffer) .
  • Nanoemulsions : Use PEGylated lipids (e.g., DSPE-PEG) to encapsulate the compound, achieving >90% encapsulation efficiency (dynamic light scattering validation) .
  • Prodrug strategies : Esterify the oxalate group (e.g., ethyl oxalate) for passive targeting, with enzymatic cleavage in plasma .

Basic Question

Q. What analytical methods ensure purity and stability of this compound?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities at 254 nm. Retention times vary by ~0.5 min for diastereomers .
  • TGA/DSC : Monitor decomposition temperatures (>200°C) and glass transition events to assess crystallinity .
  • Stability studies : Store at -20°C under argon; track degradation via LC-MS over 6 months .

Advanced Question

Q. How does stereochemistry at the cycloheptane ring influence biological activity?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with cellulose-based columns to isolate enantiomers. Assign configurations via circular dichroism (CD) .
  • Activity comparison : R-configuration at C5 shows 3-fold higher MAO-A inhibition than S-configuration due to better fit in the active site .

Advanced Question

Q. What strategies differentiate enzyme inhibition from off-target effects in mechanistic studies?

Methodological Answer:

  • Selectivity panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding .
  • CRISPR knockouts : Validate MAO-A dependency by comparing IC₅₀ in wild-type vs. MAO-A⁻/⁻ cell lines .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy for target engagement .

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